(E)-3-(4-bromophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine
Description
(E)-3-(4-bromophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dichlorophenyl group, and a benzoxazole moiety
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrCl2N2O/c23-16-6-3-14(4-7-16)2-1-11-26-17-8-10-21-20(13-17)27-22(28-21)15-5-9-18(24)19(25)12-15/h1-13H/b2-1+,26-11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIQLXNKWCBGNP-MOTOTAFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Formation of the Prop-2-en-1-imine Linkage: The final step involves the condensation of the benzoxazole derivative with an appropriate aldehyde or ketone to form the imine linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-bromophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl and dichlorophenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-bromophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (E)-3-(4-bromophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: A compound with a similar dichlorophenyl group.
4-Bromobenzaldehyde: A compound with a similar bromophenyl group.
Benzoxazole: The core structure present in the compound.
Uniqueness
(E)-3-(4-bromophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
